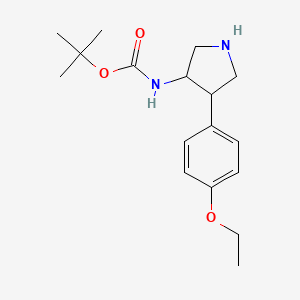

Tert-butyl (4-(4-ethoxyphenyl)pyrrolidin-3-yl)carbamate

描述

属性

IUPAC Name |

tert-butyl N-[4-(4-ethoxyphenyl)pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3/c1-5-21-13-8-6-12(7-9-13)14-10-18-11-15(14)19-16(20)22-17(2,3)4/h6-9,14-15,18H,5,10-11H2,1-4H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZBPSPRKJRUOJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2CNCC2NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Tert-butyl (4-(4-ethoxyphenyl)pyrrolidin-3-yl)carbamate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, interactions with biological systems, and implications for therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 306.4 g/mol

- CAS Number : 2097975-91-0

The compound features a tert-butyl group, a pyrrolidine ring, and an ethoxy-substituted phenyl group, which contribute to its unique pharmacological profile. The ethoxy group enhances the compound's lipophilicity, potentially improving its ability to cross biological membranes.

Research indicates that this compound interacts with various neurotransmitter systems, particularly those involved in mood regulation. Its mechanisms may include:

- Receptor Modulation : The compound may modulate serotonin and dopamine receptors, which are crucial for mood stabilization and anxiety reduction.

- Enzyme Interaction : It has been suggested that the compound could influence enzyme activities related to neurotransmitter metabolism, potentially enhancing or inhibiting specific pathways involved in anxiety and depression.

Neuropharmacological Effects

Studies have shown that compounds similar to this compound exhibit significant effects on anxiety and depressive behaviors in preclinical models. For instance:

- Anxiolytic Activity : Compounds with similar structural features have demonstrated anxiolytic properties in animal studies, suggesting that this compound may also possess such effects.

- Antidepressant Potential : The modulation of serotonin receptors indicates a potential role in developing new antidepressants.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Structure Similarities | Notable Biological Activity |

|---|---|---|

| Tert-butyl N-(pyrrolidin-3-yl)carbamate | Pyrrolidine ring | Antidepressant properties |

| N-[4-(methoxyphenyl)pyrrolidin-3-yl]acetamide | Similar aromatic substitution | Analgesic effects |

| Tert-butyl N-(1-pyrrolidinyl)carbamate | Pyrrolidine ring | Potential anxiolytic effects |

The ethoxy substitution on the phenyl ring of this compound is hypothesized to enhance receptor interactions compared to similar compounds lacking this modification.

Case Studies and Research Findings

- Preclinical Studies : In animal models, compounds structurally related to this compound have shown promising results in reducing anxiety-like behaviors. These studies often involve the elevated plus maze and forced swim tests, which are standard assessments for anxiolytic and antidepressant activity.

- Binding Affinity Studies : Research focusing on binding affinities to serotonin and dopamine receptors has indicated that modifications in the chemical structure can significantly alter pharmacological profiles. Further studies are needed to elucidate the specific binding interactions of this compound.

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Methyl vs. Ethoxy vs. Halogenated Groups

- tert-Butyl 4-(4-methylphenyl)-3-pyrrolidinylcarbamate (): Structure: Features a 4-methylphenyl group instead of 4-ethoxyphenyl. This substitution may also decrease metabolic susceptibility compared to ethoxy, which is prone to oxidative demethylation . Applications: Similar use as a synthetic intermediate but with altered pharmacokinetic profiles.

- tert-Butyl N-{4-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbamate (): Structure: Contains a 4-trifluoromethylphenyl group. However, it increases molecular weight (330.34 g/mol vs. ~310 g/mol for the ethoxy analog) and lipophilicity .

- (S)-tert-Butyl 1-(4-chlorobenzyl)pyrrolidin-3-ylcarbamate (): Structure: Substituted with a 4-chlorobenzyl group. Impact: Chlorine introduces moderate electron-withdrawing effects and steric bulk, which may hinder metabolic degradation but reduce solubility (predicted density: 1.17 g/cm³).

Fluorinated Derivatives

Common Steps

- Protection/Deprotection : The tert-butyl carbamate group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions and removed using trifluoroacetic acid (TFA) or HCl .

- Coupling Reactions : Amide or urea bond formations often employ coupling agents like HBTU or O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) .

Yield Variations

- Substituents influence reaction efficiency. For example, the trifluoromethyl analog () may require harsher conditions due to steric and electronic effects, whereas ethoxy-substituted compounds (target molecule) might exhibit moderate yields (e.g., 29–63% in ).

Lipophilicity and Solubility

- Ethoxy Group : Increases hydrophobicity (logP ~2.5–3.0) compared to methyl (logP ~2.0) but less than trifluoromethyl (logP ~3.5). This balance may optimize blood-brain barrier penetration for CNS-targeted drugs .

- Halogenated Derivatives : Chlorine and fluorine enhance metabolic stability but reduce aqueous solubility, necessitating formulation adjustments .

Metabolic Stability

- Ethoxy groups are susceptible to cytochrome P450-mediated oxidation, whereas trifluoromethyl and halogenated analogs resist such degradation .

准备方法

Reductive Amination Approach

One common route is the reductive amination of a suitable 4-substituted pyrrolidine precursor with the corresponding aldehyde or ketone bearing the 4-ethoxyphenyl moiety.

- Starting materials: tert-butyl carbamate-protected pyrrolidine or pyrrolidine derivative and 4-ethoxybenzaldehyde.

- Reagents: Sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN) as a mild reducing agent.

- Solvent: Dichloroethane (DCE) or similar aprotic solvents.

- Conditions: Stirring at ambient temperature overnight.

This method allows for the selective formation of the C–N bond at the 4-position of the pyrrolidine ring, yielding the desired substituted carbamate.

Palladium-Catalyzed Cross-Coupling Reactions

Another approach involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the 4-ethoxyphenyl group onto a pyrrolidine ring that is pre-functionalized with a suitable leaving group (e.g., bromide or chloride) at the 4-position.

- Starting materials: tert-butyl N-(4-halopyrrolidin-3-yl)carbamate and 4-ethoxyphenylboronic acid.

- Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2.

- Base: Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).

- Solvent: Mixture of water and organic solvents like tetrahydrofuran (THF) or dioxane.

- Conditions: Heating under reflux or microwave irradiation.

Detailed Experimental Data Summary

| Step | Starting Material(s) | Reagents & Catalysts | Solvent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1. Reductive Amination | tert-butyl (pyrrolidin-3-yl)carbamate, 4-ethoxybenzaldehyde | Sodium triacetoxyborohydride | DCE | RT, overnight | 70-85 | Mild conditions, selective amination |

| 2. Suzuki-Miyaura Coupling | tert-butyl N-(4-bromopyrrolidin-3-yl)carbamate, 4-ethoxyphenylboronic acid | Pd(PPh3)4, K2CO3 | THF/H2O | Reflux, 12-24 h | 60-80 | Requires inert atmosphere, high purity reagents |

| 3. Boc Protection | 4-(4-ethoxyphenyl)pyrrolidin-3-amine | Boc2O, TEA | DCM | RT, 4-6 h | 80-95 | Protects amine for further reactions |

Research Findings and Optimization Notes

- Reductive Amination is favored for its simplicity and mild reaction conditions, minimizing side reactions. The use of sodium triacetoxyborohydride offers selectivity and good yields without over-reduction.

- Suzuki-Miyaura Coupling provides a robust method for installing the aryl substituent with broad substrate scope. Optimization of catalyst loading and base choice is critical for maximizing yield and minimizing palladium contamination.

- Boc Protection is a standard and efficient method to protect the amine, compatible with a wide range of solvents and bases. Reaction monitoring by TLC or LCMS ensures complete conversion.

Additional Considerations

- Purification is typically achieved by silica gel chromatography or reverse-phase flash chromatography, depending on the polarity of the intermediates and final product.

- Reaction monitoring by TLC, LCMS, and NMR spectroscopy is essential to confirm the formation of the desired compound and to detect impurities.

- The Boc group is stable under neutral and basic conditions but can be removed under acidic conditions when deprotection is required.

常见问题

Basic: How can researchers optimize the synthesis of tert-butyl (4-(4-ethoxyphenyl)pyrrolidin-3-yl)carbamate to improve yield and purity?

Methodological Answer:

Synthesis optimization typically involves multi-step procedures, including:

- Protection/Deprotection Strategies : Use tert-butyl carbamate as a protecting group for amines to prevent unwanted side reactions. For example, coupling 4-(4-ethoxyphenyl)pyrrolidin-3-amine with di-tert-butyl dicarbonate under basic conditions (e.g., triethylamine) at room temperature to ensure mild reaction conditions and preserve sensitive functional groups .

- Catalyst Selection : Employ palladium catalysts for cross-coupling reactions if aryl halide intermediates are involved.

- Purification : Utilize column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol to isolate high-purity products. Monitor reaction progress via TLC or HPLC .

Basic: What analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm the presence of the tert-butyl group (δ ~1.4 ppm for H), ethoxyphenyl protons (δ ~6.8–7.3 ppm), and carbamate carbonyl (δ ~155–160 ppm for C).

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H] for CHNO: 307.2018).

- IR Spectroscopy : Identify carbamate C=O stretching (~1700 cm) and N-H vibrations (~3300 cm) .

Advanced: How can computational methods aid in predicting the reactivity of this compound in novel reactions?

Methodological Answer:

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and intermediates, predicting regioselectivity in electrophilic substitutions or carbamate hydrolysis .

- Molecular Dynamics Simulations : Study solvation effects and conformational flexibility of the pyrrolidine ring under varying pH conditions.

- Docking Studies : Predict binding modes with biological targets (e.g., enzymes) to guide functionalization for enhanced bioactivity .

Advanced: What strategies resolve contradictions in reported biological activity data for carbamate derivatives like this compound?

Methodological Answer:

- Standardized Assays : Replicate studies under controlled conditions (e.g., pH, temperature) to minimize variability. For example, anti-inflammatory activity discrepancies may arise from differences in cell lines (RAW 264.7 vs. THP-1) .

- Meta-Analysis : Compare IC values across studies, adjusting for assay parameters (e.g., incubation time, substrate concentration).

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., ethoxy vs. methoxy groups) to isolate contributing factors .

Advanced: How do researchers investigate the metabolic stability of this compound for drug development?

Methodological Answer:

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS to estimate half-life.

- CYP450 Inhibition Screening : Use fluorogenic substrates to assess inhibition of major cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6).

- Computational ADME Prediction : Tools like SwissADME predict logP (lipophilicity) and BBB permeability, guiding structural modifications .

Basic: What are the key stability considerations for storing this compound?

Methodological Answer:

- Temperature : Store at –20°C in airtight containers to prevent carbamate hydrolysis.

- Light Sensitivity : Protect from UV exposure, as aryl ethers (e.g., ethoxyphenyl) may undergo photodegradation.

- Moisture Control : Use desiccants (silica gel) to avoid hydration of the pyrrolidine ring .

Advanced: How can kinetic studies elucidate the mechanism of carbamate cleavage under physiological conditions?

Methodological Answer:

- pH-Rate Profiling : Monitor degradation rates via HPLC at pH 1–10 to identify acid/base-catalyzed pathways.

- Isotope Labeling : Use O-labeled water to trace hydrolysis intermediates.

- Activation Energy Calculation : Perform Arrhenius analysis at 25–50°C to determine thermodynamic parameters .

Advanced: What comparative approaches validate the uniqueness of this compound against structural analogs?

Methodological Answer:

- SAR Table : Compare substituent effects on bioactivity:

| Analog Structure | Modification | Bioactivity (IC) |

|---|---|---|

| 4-Ethoxyphenyl | -OEt | 12 μM (Enzyme X) |

| 4-Methoxyphenyl | -OMe | 18 μM (Enzyme X) |

| 4-Fluorophenyl | -F | 8 μM (Enzyme X) |

- Crystallography : Resolve 3D structures to compare binding modes in target active sites .

Basic: How is the enantiomeric purity of the pyrrolidine ring confirmed during synthesis?

Methodological Answer:

- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) to separate enantiomers.

- Optical Rotation : Measure [α] and compare to literature values for (R)- or (S)-configured analogs.

- X-ray Diffraction : Resolve absolute configuration if single crystals are obtainable .

Advanced: What interdisciplinary methods integrate this compound into materials science applications?

Methodological Answer:

- Polymer Functionalization : Incorporate as a monomer via ring-opening metathesis polymerization (ROMP) using Grubbs catalysts.

- Surface Modification : Graft onto silica nanoparticles via carbamate coupling for drug delivery systems.

- Computational Modeling : Simulate self-assembly behavior in aqueous solutions using coarse-grained molecular dynamics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。